molecular formula C14H24N2O4 B3047347 N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide CAS No. 1379812-21-1

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide

Cat. No. B3047347
CAS RN: 1379812-21-1
M. Wt: 284.35
InChI Key: ZLDSNYQJTGMENI-UHFFFAOYSA-N
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Description

“N-Boc-1,4-diaminobutane” is a type of mono Boc (tert-butoxycarbonyl) protected butanediamine . Mono Boc protected ethylenediamine, propylenediamine, butanediamine, and compounds such as piperazine and homopiperazine are important organic intermediates, widely used in the synthesis of dendritic macromolecules in the field of drug molecules and materials .


Synthesis Analysis

The synthesis of “N-Boc-1,4-diaminobutane” involves dissolving 4.0 grams (45mmol) of 1,4-butanediamine in 100 milliliters of dichloromethane, cooling the solution to 0-5°C in an ice bath, adding 5.8 grams (45mmol) of N,N-diisopropylethylamine (DIEA), and stirring the system until it is uniform . After that, 0.9 grams (4.5mmol) of di-tert-butyl dicarbonate is added to the system in a dichloromethane solution, and the reaction is continued for 12 hours . The final reaction solution is extracted three times with dichloromethane, washed three times with water, and after drying, filtering, and rotary evaporation to remove dichloromethane, 0.7 grams of N-Boc-1,4-diaminobutane is obtained (yield 80%) .


Molecular Structure Analysis

The molecular formula of “N-Boc-1,4-diaminobutane” is C9H20N2O2 . The InChI string is InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-Boc-1,4-diaminobutane” has a predicted boiling point of 292.9±23.0 °C . It has a density of 0.984 g/mL at 20 °C (lit.) . The refractive index is n 20/D 1.460 . The flash point is 109 °C . It is soluble in chloroform, DMSO, and methanol . The pKa is 12.86±0.46 (Predicted) . It is a liquid and its color ranges from transparent colorless to light yellow .

Scientific Research Applications

Organocatalysis and Asymmetric Transformations

The N-Boc-substituted tetramic acids derived from this compound have been investigated for their utility in organocatalyzed asymmetric transformations. Researchers have explored their role in constructing complex heterocycles, such as dihydropyrano[2,3-c]pyrroles, via conjugative addition reactions .

Safety and Hazards

“N-Boc-1,4-diaminobutane” is classified as dangerous according to GHS05 . The hazard statement is H314 . The precautionary statements are P280-P303+P361+P353-P304+P340+P310-P305+P351+P338-P363-P405 . The hazard symbol is C . The hazard category code is R34 . The safety statements are S26-S36/37/39-S45 . The hazardous goods transport number is UN 2735 8/PG 3 . It is classified as dangerous level 8 and packaging category Ⅲ .

Future Directions

“N-Boc-1,4-diaminobutane” is widely used in the synthesis of dendritic macromolecules in the field of drug molecules and materials . This suggests that it could have potential applications in the development of new drugs and materials.

properties

IUPAC Name

tert-butyl N-(5-morpholin-4-yl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-11(15-13(18)20-14(2,3)4)10-12(17)16-6-8-19-9-7-16/h5,11H,1,6-10H2,2-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSNYQJTGMENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N1CCOCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121413
Record name Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide

CAS RN

1379812-21-1
Record name Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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